Lipophilicity (LogP) Comparison: Ethyl vs. Methyl Ester for Enhanced Membrane Permeability and Extraction Efficiency
Ethyl 9-oxononanoate exhibits a calculated LogP of 2.45, which is 0.53 units higher than that of its closest analog, methyl 9-oxononanoate (LogP 1.92) . This difference, based on ACD/Labs Percepta Platform predictions, indicates a significantly greater lipophilicity for the ethyl ester [1]. This quantitative difference is a key determinant in applications where partitioning into non-polar phases is critical.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.45 (ACD/LogP) |
| Comparator Or Baseline | Methyl 9-oxononanoate: 1.92 (ACD/LogP) |
| Quantified Difference | Δ = +0.53 units |
| Conditions | ACD/Labs Percepta Platform, version 14.00 prediction |
Why This Matters
Higher LogP correlates with increased hydrophobicity, which can improve solubility in organic matrices for fragrance applications and enhance membrane permeability in biological contexts, making the ethyl ester a functionally distinct choice from the methyl analog.
- [1] ChemSpider. Methyl 9-oxononanoate. CSID:67304. https://legacy.chemspider.com/Chemical-Structure.67304.html View Source
